molecular formula C7H14N2O B13197248 3-Amino-1-ethylpiperidin-2-one

3-Amino-1-ethylpiperidin-2-one

Cat. No.: B13197248
M. Wt: 142.20 g/mol
InChI Key: PFAHDCGGYGPULO-UHFFFAOYSA-N
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Description

3-Amino-1-ethylpiperidin-2-one is a chemical compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-ethylpiperidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase have been employed to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-ethylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-1-ethylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-ethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in drug development .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-ethylpiperidin-2-one is unique due to its specific structural features and reactivity. Its amino and piperidinone moieties confer distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-amino-1-ethylpiperidin-2-one

InChI

InChI=1S/C7H14N2O/c1-2-9-5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3

InChI Key

PFAHDCGGYGPULO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1=O)N

Origin of Product

United States

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